molecular formula C7H11ClN6 B14454469 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate CAS No. 71680-67-6

2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate

Cat. No.: B14454469
CAS No.: 71680-67-6
M. Wt: 214.65 g/mol
InChI Key: MPOAPVKETBTGMQ-UHFFFAOYSA-N
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Description

2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is a synthetic organic compound. It belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the triazine ring: This step often involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.

    Methylation and amination: The final steps include methylation and amination reactions to introduce the methylamino and amino groups at the desired positions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This can be used to alter the functional groups present in the molecule.

    Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
  • 4-Amino-2-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
  • 2,4-Diamino-7-methyl-pyrazolo(1,5-a)-s-triazine

Uniqueness

2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hemihydrate form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

CAS No.

71680-67-6

Molecular Formula

C7H11ClN6

Molecular Weight

214.65 g/mol

IUPAC Name

4-N,7-dimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C7H10N6.ClH/c1-4-3-5-10-6(8)11-7(9-2)13(5)12-4;/h3H,1-2H3,(H3,8,9,10,11);1H

InChI Key

MPOAPVKETBTGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(N=C2NC)N.Cl

Origin of Product

United States

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